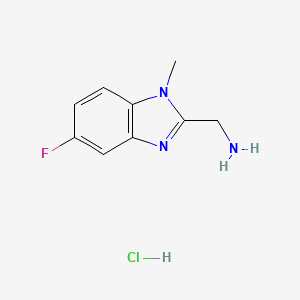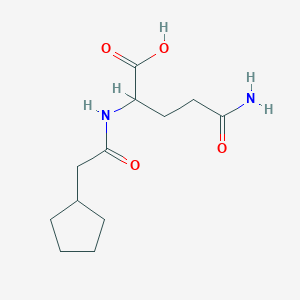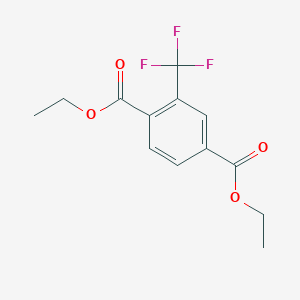
Diethyl 2-(trifluoromethyl)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(trifluoromethyl)terephthalate is an organic compound with the molecular formula C13H13F3O4 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with a trifluoromethyl group and two ethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(trifluoromethyl)terephthalate typically involves the esterification of 2-(trifluoromethyl)terephthalic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Diethyl 2-(trifluoromethyl)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(trifluoromethyl)terephthalic acid.
Reduction: this compound alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl 2-(trifluoromethyl)terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of high-performance materials.
作用機序
The mechanism of action of diethyl 2-(trifluoromethyl)terephthalate and its derivatives involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects.
類似化合物との比較
Diethyl terephthalate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Dimethyl 2-(trifluoromethyl)terephthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and applications.
Diethyl 2,5-difluoroterephthalate: Contains fluorine atoms at different positions on the benzene ring, leading to distinct chemical behaviors.
Uniqueness: Diethyl 2-(trifluoromethyl)terephthalate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for the synthesis of specialized materials and for exploring new chemical reactivities.
特性
分子式 |
C13H13F3O4 |
|---|---|
分子量 |
290.23 g/mol |
IUPAC名 |
diethyl 2-(trifluoromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H13F3O4/c1-3-19-11(17)8-5-6-9(12(18)20-4-2)10(7-8)13(14,15)16/h5-7H,3-4H2,1-2H3 |
InChIキー |
HZVVWZCLUBKMPA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


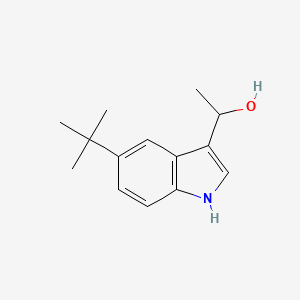

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
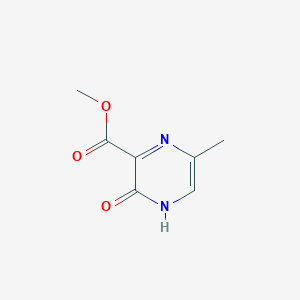
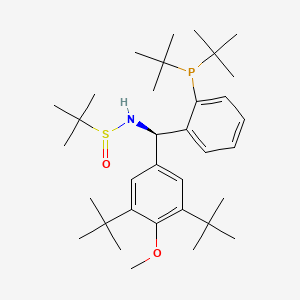
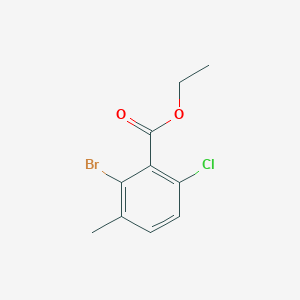

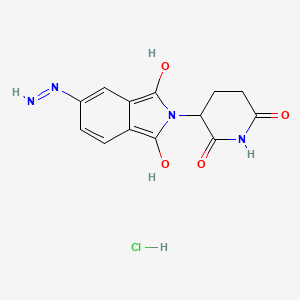
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
